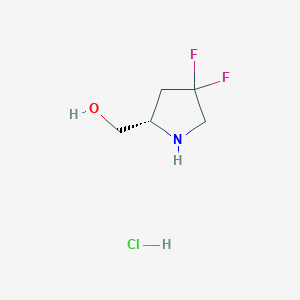

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

説明

Synthesis Analysis

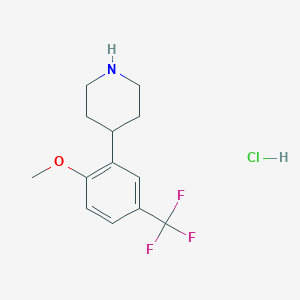

Methanol synthesis generally involves the conversion of synthesis gas (a mixture of hydrogen and carbon monoxide) into methanol1. The process is typically carried out in the presence of a catalyst under high pressure and temperature1. The exact synthesis process for “(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride” might involve additional steps or different conditions.Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods23. These methods provide information about the arrangement of atoms in a molecule and the type of bonds between them.

Chemical Reactions Analysis

Methanol can participate in a variety of chemical reactions. For example, it can be converted to formaldehyde, which is used in the production of resins and plastics1. The specific reactions that “(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride” undergoes would depend on its molecular structure and the conditions under which it is used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined using various experimental techniques56. These properties are important for understanding how a compound behaves under different conditions.科学的研究の応用

-

Hydrogen Generation for Fuel Cell Applications

- Methanol is regarded as an important liquid fuel for hydrogen storage, transportation, and in-situ generation due to its convenient conveyance, high energy density, and low conversion temperature .

- Various advanced materials are designed for catalytic methanol conversion, and the development of steam methanol reformers is ongoing .

- Reactions such as steam reforming of methanol, partial oxidation of methanol, oxidative steam reforming of methanol, and sorption-enhanced steam methanol reforming are elaborated .

-

Fuel Cell Route

- Methanol is presented as a potential renewable alternative to fossil fuels in the fight against climate change .

- It explores the renewable ways of obtaining methanol and its use in efficient energy systems for a net zero-emission carbon cycle, with a special focus on fuel cells .

- It investigates the different parts of the carbon cycle from a methanol and fuel cell perspective .

-

Methanol as a Green Energy Source

- Methanol is considered a green energy source because it can be produced from renewable resources like biomass .

- It’s used to generate a wide range of products and can be utilized for energy storage .

- Many countries could produce and utilize biomethanol, making it a sustainable alternative to fossil fuels .

-

Methanol in Chemical Industry

-

Methanol in High-Temperature Polymer Electrolyte Fuel Cells (HT-PEMFCs)

-

Methanol in Power-to-X (PtX) Technologies

- Methanol is an excellent liquid electrofuel for the transition to a sustainable economy .

- It can be produced from renewable electricity and biomass or CO2 capture, making it a key component in Power-to-X (PtX) technologies .

- PtX technologies involve the conversion of electricity into other forms of energy, such as heat or fuels like methanol .

-

Methanol in Microbial Fuel Cells (MFCs)

- Methanol can be used as a substrate in microbial fuel cells (MFCs), which are devices that use bacteria to convert organic and inorganic matter into electricity .

- The bacteria oxidize the methanol, releasing electrons that travel through an external circuit, creating electricity .

- MFCs have potential applications in wastewater treatment, biosensors, and bioenergy production .

-

Methanol in Biodiesel Production

- Methanol is used in the production of biodiesel through a process called transesterification .

- In this process, vegetable oils or animal fats react with methanol in the presence of a catalyst to produce biodiesel and glycerol .

- Biodiesel is a renewable, biodegradable, and non-toxic fuel that can be used in diesel engines .

-

Methanol in Organic Synthesis

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled7. Safety data sheets provide information on the hazards associated with a compound, as well as measures for safe handling and storage7.

将来の方向性

The future directions for a compound depend on its potential applications. For example, methanol is being explored as a renewable feedstock for microorganisms, which could be used to produce fuels and chemicals8. Similarly, there are global initiatives shaping the future of green methanol production9.

Please note that while this information is related to methanol and its derivatives, it may not directly apply to “(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride”. For specific information on this compound, further research or consultation with a subject matter expert may be necessary.

特性

IUPAC Name |

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAVXSQHRZARDV-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1(F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride | |

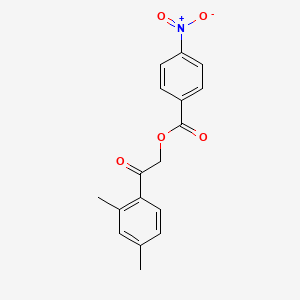

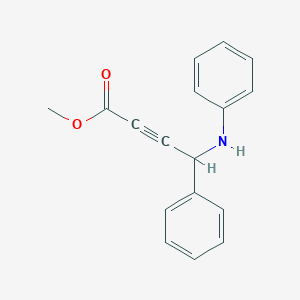

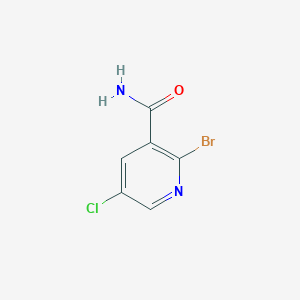

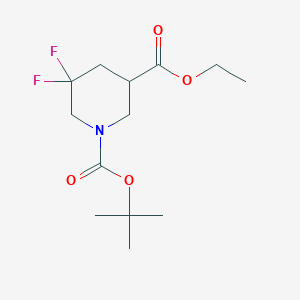

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1403977.png)

![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)